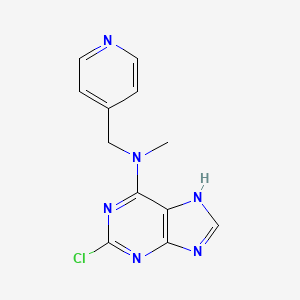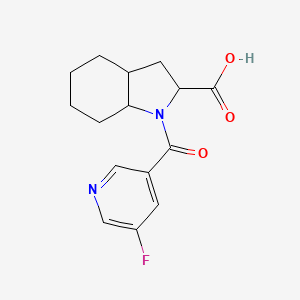
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)-7H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)-7H-purin-6-amine is a chemical compound that has gained attention due to its potential use in scientific research. This compound is also known as 2-Cl-Me-cGMP, and it is a derivative of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays an important role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. 2-Cl-Me-cGMP has been synthesized using various methods and has been shown to have promising applications in scientific research.
作用机制
The mechanism of action of 2-Cl-Me-cGMP involves the activation of PKG, which leads to the phosphorylation of various proteins involved in smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound binds to the regulatory domain of PKG, leading to a conformational change that activates the enzyme. The activation of PKG leads to the phosphorylation of various proteins, including myosin light chain phosphatase, which results in smooth muscle relaxation, and vasodilation.
Biochemical and Physiological Effects:
2-Cl-Me-cGMP has been shown to have various biochemical and physiological effects. This compound activates PKG, leading to the phosphorylation of various proteins involved in smooth muscle relaxation, platelet aggregation, and neurotransmission. In addition, 2-Cl-Me-cGMP inhibits platelet aggregation, which is important in the prevention of thrombosis. This compound has also been shown to have vasodilatory effects, which may be useful in the treatment of hypertension and other cardiovascular diseases.
实验室实验的优点和局限性
One of the advantages of using 2-Cl-Me-cGMP in lab experiments is its high purity and yield, which makes it suitable for use in various scientific research applications. In addition, this compound has been shown to have promising results in the study of smooth muscle relaxation, platelet aggregation, and neurotransmission. However, one limitation of using 2-Cl-Me-cGMP is its cost, which may be prohibitive for some research labs.
未来方向
There are several future directions for the study of 2-Cl-Me-cGMP. One potential direction is the development of new synthetic methods to produce this compound more efficiently and at a lower cost. Another direction is the study of the effects of 2-Cl-Me-cGMP in various disease models, including hypertension, stroke, and neurodegenerative diseases. In addition, the use of 2-Cl-Me-cGMP in combination with other compounds may lead to the development of novel therapies for various diseases. Finally, the study of the signaling pathways involved in the activation of PKG by 2-Cl-Me-cGMP may lead to a better understanding of the role of cGMP in various physiological processes.
合成方法
The synthesis of 2-Cl-Me-cGMP involves the reaction of N-methylguanosine with 4-pyridinemethanamine and 2-chloroacetyl chloride. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product. The synthesis of 2-Cl-Me-cGMP has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学研究应用
2-Cl-Me-cGMP has been used in various scientific research applications, including the study of smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound has been shown to activate protein kinase G (PKG), which is involved in the regulation of smooth muscle relaxation. 2-Cl-Me-cGMP has also been shown to inhibit platelet aggregation, which is important in the prevention of thrombosis. In addition, this compound has been used to study the role of cGMP in neurotransmission and synaptic plasticity.
属性
IUPAC Name |
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6/c1-19(6-8-2-4-14-5-3-8)11-9-10(16-7-15-9)17-12(13)18-11/h2-5,7H,6H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUYOHKGZLEOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C2=NC(=NC3=C2NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)-7H-purin-6-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)
![N-ethyl-N-[3-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]propyl]methanesulfonamide](/img/structure/B6632121.png)
![3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid](/img/structure/B6632124.png)
![2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine](/img/structure/B6632126.png)

![N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6632131.png)

![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)

![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)

![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)